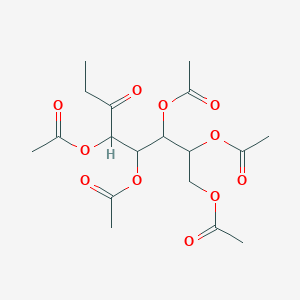
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose is a synthetic organic compound characterized by the presence of multiple acetyl groups
Preparation Methods
The synthesis of 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose typically involves the acetylation of precursor molecules. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the desired positions on the molecule .
Chemical Reactions Analysis
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose involves its interaction with specific molecular targets, such as enzymes involved in acetylation and deacetylation processes. The compound can modulate the activity of these enzymes, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose can be compared with other acetylated sugars, such as:
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose
- 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose
These compounds share similar acetylation patterns but differ in their core sugar structures, leading to variations in their chemical reactivity and applications .
Properties
CAS No. |
5456-68-8 |
|---|---|
Molecular Formula |
C18H26O11 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2,3,4,5-tetraacetyloxy-6-oxooctyl) acetate |
InChI |
InChI=1S/C18H26O11/c1-7-14(24)16(27-11(4)21)18(29-13(6)23)17(28-12(5)22)15(26-10(3)20)8-25-9(2)19/h15-18H,7-8H2,1-6H3 |
InChI Key |
YLQNFPFELXONKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


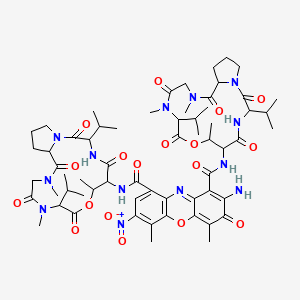
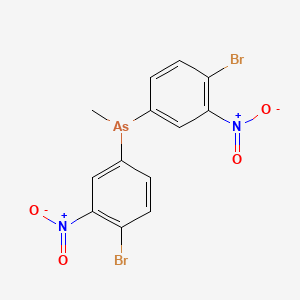

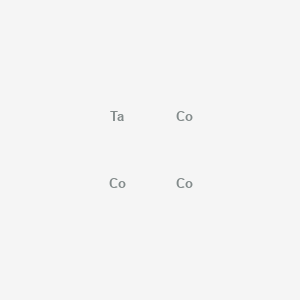

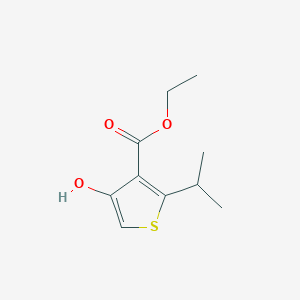
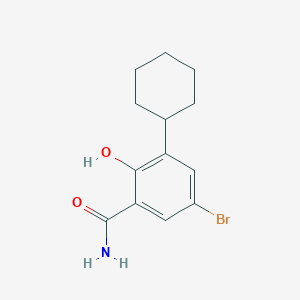

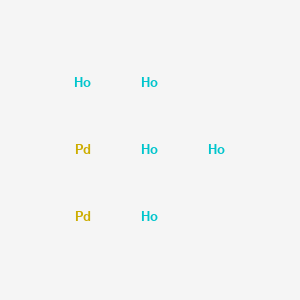
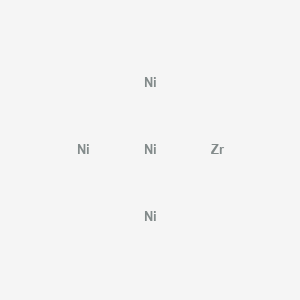
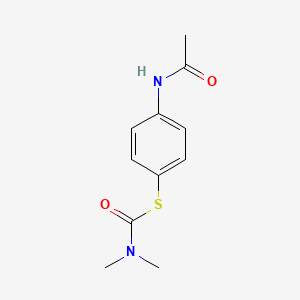

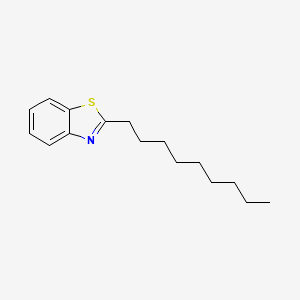
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
